molecular formula C10H8BrNO B15230911 2-Bromo-7-methoxyquinoline

2-Bromo-7-methoxyquinoline

Cat. No.: B15230911
M. Wt: 238.08 g/mol
InChI Key: ZBUDLXYFHFYUHN-UHFFFAOYSA-N
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Description

2-Bromo-7-methoxyquinoline is a heterocyclic aromatic compound with the molecular formula C10H8BrNO. It is a derivative of quinoline, which is a nitrogen-containing aromatic compound. The presence of bromine and methoxy groups in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-methoxyquinoline typically involves the bromination of 7-methoxyquinoline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced into the quinoline ring. The reaction is usually carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-methoxyquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or other functional groups.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinolines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-7-methoxyquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-7-methoxyquinoline involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups can influence the compound’s reactivity and binding affinity to biological targets. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-7-methoxyquinoline’s unique combination of bromine and methoxy groups provides distinct reactivity and versatility in organic synthesis. This makes it a valuable compound for developing new pharmaceuticals and other chemical products .

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

2-bromo-7-methoxyquinoline

InChI

InChI=1S/C10H8BrNO/c1-13-8-4-2-7-3-5-10(11)12-9(7)6-8/h2-6H,1H3

InChI Key

ZBUDLXYFHFYUHN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=CC(=N2)Br

Origin of Product

United States

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